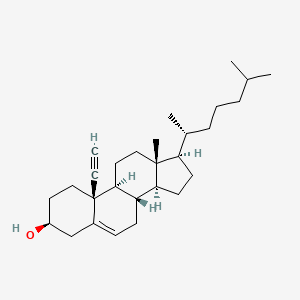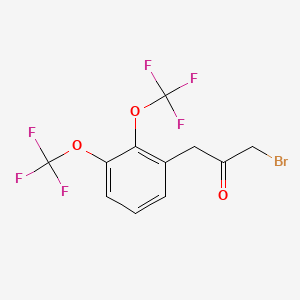
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 2,3-bis(trifluoromethoxy)benzene with a bromopropanone precursor under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The bromopropanone moiety may also participate in covalent bonding with nucleophilic sites on proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one include:
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
1-(2,3-Difluoromethoxy)phenyl)-3-bromopropan-2-one: Contains fewer fluorine atoms, affecting its chemical properties and interactions.
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Substitutes trifluoromethoxy groups with trifluoromethyl groups, altering its electronic and steric characteristics.
These comparisons highlight the unique aspects of this compound, such as its enhanced reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C11H7BrF6O3 |
|---|---|
Poids moléculaire |
381.07 g/mol |
Nom IUPAC |
1-[2,3-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)4-6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
Clé InChI |
BLGWAGFPBBUBRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



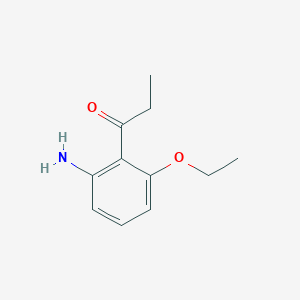

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
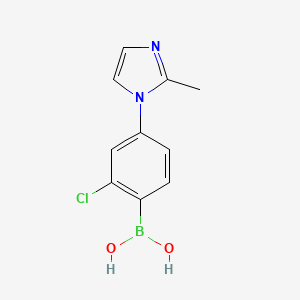
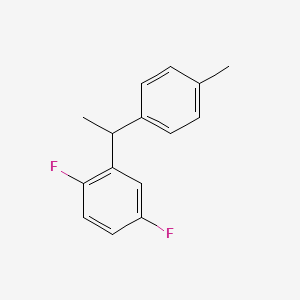
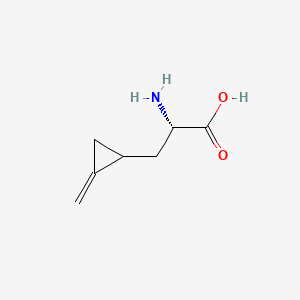
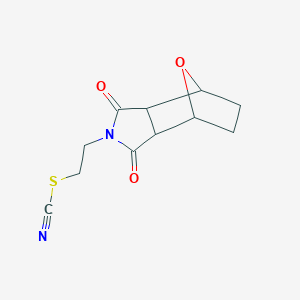
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
